5-Keto-D-gluconic acid potassium salt
CAS No.: 91446-96-7
Cat. No.: VC3866033
Molecular Formula: C6H9KO7
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91446-96-7 |
---|---|
Molecular Formula | C6H9KO7 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |
Standard InChI | InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1 |
Standard InChI Key | GSFHMOMWXNDPMM-YMDUGQBDSA-M |
Isomeric SMILES | C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+] |
SMILES | C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Canonical SMILES | C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Introduction
Chemical Structure and Properties
Molecular Characteristics
5-Keto-D-gluconic acid potassium salt is a crystalline powder with the systematic IUPAC name potassium (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate. Its structure features a six-carbon backbone with hydroxyl, ketone, and carboxylate functional groups, stabilized by the potassium cation . The compound’s stereochemistry is critical to its reactivity, particularly in enzymatic transformations. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.23 g/mol |
InChI Key | BJBNFUCYWPVFKM-YMDUGQBDSA-N |
SMILES | C(C(=O)C(C(C(C(=O)O)O)O)O)O.[K] |
CAS Number | 5447-60-9 |
Physical and Chemical Properties
The compound exhibits high solubility in water (50 mg/mL) , making it suitable for aqueous-phase reactions. It is typically stored at -20°C to prevent decomposition and is incompatible with oxidizing agents . Its physical form is a white to off-white crystalline powder, with a purity of ≥98% in commercial preparations . Spectroscopic data, including IR spectra, confirm its structural integrity and functional group arrangement .
Synthesis and Production
Industrial Synthesis
5-Keto-D-gluconic acid potassium salt is synthesized via the oxidation of D-gluconic acid or its derivatives. A notable method involves the alkaline oxidation of sodium galacturonate, yielding potassium D-arabo-trihydroxyglutarate as a byproduct . This process employs calcium chloride for salt precipitation, followed by recrystallization to achieve high purity .
Laboratory-Scale Preparation
In laboratory settings, calcium 5-keto-gluconate is treated with sodium carbonate to produce the potassium salt. The reaction mixture is filtered, and the product is purified through recrystallization from aqueous ethanol, achieving yields of 0.45 moles per mole of starting material . Recent advancements emphasize enzymatic oxidation using Gluconobacter oxydans, which selectively oxidizes D-gluconic acid to the 5-keto derivative .
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
The compound’s primary application lies in its role as a precursor for L-(+)-tartaric acid, a chiral building block in drug synthesis . The conversion involves catalytic hydrogenation or microbial reduction, leveraging the ketone group’s reactivity. This pathway is critical for producing anticoagulants and antiretroviral agents .
Recent Research and Advancements
Oxidation Studies
Recent investigations into the alkaline oxidation of 5-keto-D-gluconic acid have revealed its conversion to xylo-trihydroxyglutaric acid and oxalate derivatives . These reactions, conducted under controlled pH and temperature, highlight the compound’s utility in generating multifunctional carboxylic acids for polymer synthesis .
Biotechnological Applications
Advances in microbial fermentation techniques have enabled the efficient production of 5-keto-D-gluconic acid potassium salt using engineered Gluconobacter strains . These methods reduce reliance on chemical synthesis and improve sustainability.
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